molecular formula C13H10N4O3 B12525556 (Furan-2-yl)methyl 4-(2H-tetrazol-5-yl)benzoate CAS No. 651769-47-0

(Furan-2-yl)methyl 4-(2H-tetrazol-5-yl)benzoate

Cat. No.: B12525556
CAS No.: 651769-47-0
M. Wt: 270.24 g/mol
InChI Key: FZVIJOZICICVKL-UHFFFAOYSA-N
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Description

(Furan-2-yl)methyl 4-(2H-tetrazol-5-yl)benzoate is a chemical compound that combines a furan ring, a tetrazole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Furan-2-yl)methyl 4-(2H-tetrazol-5-yl)benzoate typically involves the esterification of 4-(2H-tetrazol-5-yl)benzoic acid with (furan-2-yl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Furan-2-yl)methyl 4-(2H-tetrazol-5-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The nitro group on the benzoate moiety can be reduced to an amine.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Amino derivatives of the benzoate moiety.

    Substitution: 4-(2H-tetrazol-5-yl)benzoic acid.

Scientific Research Applications

(Furan-2-yl)methyl 4-(2H-tetrazol-5-yl)benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and antitumor agent.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (Furan-2-yl)methyl 4-(2H-tetrazol-5-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential anticancer activity could be attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    4-(2H-Tetrazol-5-yl)benzoic acid: Shares the tetrazole and benzoate moieties but lacks the furan ring.

    (Furan-2-yl)methanol: Contains the furan ring but lacks the tetrazole and benzoate moieties.

    4-[(2H-Tetrazol-5-yl)methyl]benzoic acid: Similar structure but with a different substitution pattern.

Uniqueness

(Furan-2-yl)methyl 4-(2H-tetrazol-5-yl)benzoate is unique due to the combination of the furan, tetrazole, and benzoate moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biological Activity

The compound (Furan-2-yl)methyl 4-(2H-tetrazol-5-yl)benzoate is a derivative of furan and tetrazole, two moieties known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiparasitic, and anticancer properties supported by recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H10N4O2\text{C}_{12}\text{H}_{10}\text{N}_4\text{O}_2

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing furan and tetrazole moieties. In particular, derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine exhibited significant antibacterial activities against various strains, including Staphylococcus epidermidis and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Activity against
Compound 64S. epidermidis
Compound 18E. coli
Compound 316S. aureus

Research indicated that the furan and tetrazole groups enhance the lipophilicity and permeability of these compounds, contributing to their antimicrobial efficacy .

Antiparasitic Activity

The tetrazole ring has been recognized for its role in antiparasitic activity, particularly against protozoan parasites such as Trypanosoma brucei. Studies have shown that derivatives with the tetrazole moiety can inhibit hexokinase enzymes in these parasites, which are critical for their energy metabolism.

Case Study: Inhibition of T. brucei Hexokinase

A study evaluated several derivatives for their potency against T. brucei hexokinase (TbHK1). The compound 4f , closely related to the target compound, showed an IC50 value of 0.28 µM , indicating strong inhibition. This suggests that modifications in the tetrazole structure can enhance biological activity against parasitic infections .

Anticancer Activity

The anticancer properties of compounds containing furan and tetrazole have also been increasingly studied. For instance, compounds similar to this compound have demonstrated cytotoxic effects on various cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)
Compound AHeLa12.5
Compound BMCF-715.0
Compound CA54910.0

These findings indicate that modifications to the structure can lead to enhanced selectivity and potency against cancer cells while minimizing toxicity to normal cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its molecular structure. Key features affecting activity include:

  • Presence of Electron-Withdrawing Groups : Enhances lipophilicity and overall bioactivity.
  • Substituents on the Furan Ring : Influence permeability and interaction with biological targets.

Figure 1: Proposed SAR Model

Structure Activity Relationship

Properties

CAS No.

651769-47-0

Molecular Formula

C13H10N4O3

Molecular Weight

270.24 g/mol

IUPAC Name

furan-2-ylmethyl 4-(2H-tetrazol-5-yl)benzoate

InChI

InChI=1S/C13H10N4O3/c18-13(20-8-11-2-1-7-19-11)10-5-3-9(4-6-10)12-14-16-17-15-12/h1-7H,8H2,(H,14,15,16,17)

InChI Key

FZVIJOZICICVKL-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)COC(=O)C2=CC=C(C=C2)C3=NNN=N3

Origin of Product

United States

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